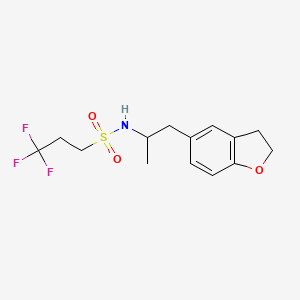

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-3,3,3-trifluoropropane-1-sulfonamide

Description

Propriétés

IUPAC Name |

N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]-3,3,3-trifluoropropane-1-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18F3NO3S/c1-10(18-22(19,20)7-5-14(15,16)17)8-11-2-3-13-12(9-11)4-6-21-13/h2-3,9-10,18H,4-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCTDFRGKBUZSDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC2=C(C=C1)OCC2)NS(=O)(=O)CCC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18F3NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-3,3,3-trifluoropropane-1-sulfonamide is a synthetic compound that has gained interest due to its unique structural features and potential pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-3,3,3-trifluoropropane-1-sulfonamide

- Molecular Formula : C19H22F3N O2S

- Molecular Weight : 395.44 g/mol

- CAS Number : 1904208-28-1

1. Interaction with Neurotransmitter Systems

Preliminary studies suggest that N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-3,3,3-trifluoropropane-1-sulfonamide may modulate neurotransmitter systems, particularly affecting dopamine and serotonin pathways.

Dopamine Receptor Interaction :

The compound is hypothesized to influence dopaminergic signaling, potentially offering therapeutic benefits for conditions such as Parkinson's disease and schizophrenia.

Serotonin Modulation :

Similar compounds have shown activity at serotonin receptors, which could contribute to mood regulation and have anxiolytic effects.

2. Anticancer Activity

Research indicates that derivatives of benzofuran compounds exhibit significant cytotoxicity against various cancer cell lines. For instance:

| Compound | Target Cell Line | Mechanism of Action |

|---|---|---|

| Benzofuroxan Derivatives | HuTu 80 (Human duodenal adenocarcinoma) | Induction of apoptosis via mitochondrial pathways |

| Benzofuroxan Derivatives | MCF-7 (Human breast adenocarcinoma) | DNA synthesis inhibition and DNA damage |

| Benzofuroxan Derivatives | M-HeLa (Cervical carcinoma) | Induction of apoptosis through ROS production |

These findings highlight the potential of N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-3,3,3-trifluoropropane-1-sulfonamide in cancer therapy.

Study 1: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of various benzofuran derivatives on cancer cell lines. The results demonstrated that certain derivatives induced significant apoptosis in M-HeLa cells after 48 hours of treatment.

Study 2: Neuroprotective Effects

Another investigation explored the neuroprotective properties of benzofuran derivatives. The results indicated that these compounds could potentially protect neuronal cells from oxidative stress-induced damage.

Applications De Recherche Scientifique

Synthesis and Preparation

The synthesis of N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-3,3,3-trifluoropropane-1-sulfonamide typically involves multi-step organic reactions:

- Formation of the Benzofuran Core: Utilizing cyclization reactions involving phenolic compounds.

- Alkylation: Introduction of the propan-2-yl group through alkylation methods.

- Fluorination: Incorporation of trifluoropropane moiety.

- Sulfonamide Formation: Final step involves the reaction with sulfonamide derivatives.

Chemistry

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-3,3,3-trifluoropropane-1-sulfonamide serves as a versatile building block for synthesizing more complex organic molecules. Its unique structure allows it to act as a reagent in various organic reactions.

Biology

Research indicates that this compound exhibits significant biological activities:

- Antimicrobial Activity: Investigated for its potential to inhibit bacterial growth.

- Anti-inflammatory Properties: Similar compounds have shown efficacy in reducing inflammation and pain in preclinical models .

Medicine

The compound is being explored for therapeutic applications:

- Neurological Disorders: Preliminary studies suggest interactions with neurotransmitter systems, particularly dopamine and serotonin pathways.

- Cancer Treatment: Its structural features may confer anticancer properties through modulation of specific cellular pathways.

Industrial Applications

In industry, N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-3,3,3-trifluoropropane-1-sulfonamide is utilized as an intermediate in the production of pharmaceuticals and agrochemicals. Its unique chemical properties make it suitable for developing new materials.

Case Studies

Case Study 1: Anti-inflammatory Activity

A study investigated various benzofuran derivatives for their ability to inhibit carrageenan-induced paw edema in rats. Compounds similar to N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-3,3,3-trifluoropropane-1-sulfonamide showed significant anti-inflammatory effects compared to standard drugs like indomethacin .

Case Study 2: Neuropharmacological Effects

Research on related compounds indicated potential modulation of dopamine receptors. This suggests that N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-3,3,3-trifluoropropane-1-sulfonamide could be beneficial in treating neurodegenerative diseases such as Parkinson's disease by influencing dopaminergic signaling pathways.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Related Compounds

Structural Analogs with Dihydrobenzofuran/Benzofuran Moieties

Several compounds share the dihydrobenzofuran or benzofuran core but differ in substituents and functional groups. Key examples include:

Key Differences :

- Substituent Chemistry : Unlike 5-MAPDB and 5-MBPB, which are primary/secondary amines, the target compound incorporates a sulfonamide group. This substitution likely reduces basicity and alters receptor binding profiles.

- Fluorination: The trifluoropropyl chain in the target compound may enhance blood-brain barrier penetration compared to non-fluorinated analogs like 5-MAPDB .

Sulfonamide-Containing Analogs from Patent Literature

The European patent application (Bulletin 2022/06) discloses sulfonamide derivatives with distinct heterocyclic cores, such as:

- N-(1-(6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)piperidin-3-yl)-3,3,3-trifluoropropane-1-sulfonamide : Features an imidazo-pyrrolo-pyrazine ring system instead of dihydrobenzofuran. This complex heteroaromatic system may confer higher binding affinity for kinase targets compared to the dihydrobenzofuran-based compound .

- 1-((1R,5S)-2-(3,3,3-trifluoropropylsulfonyl)-2,6-diazabicyclo[3.2.1]octan-6-yl)-6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazine : Contains a bicyclic amine scaffold, which could improve conformational rigidity and selectivity for CNS targets .

Pharmacodynamic Implications :

- The dihydrobenzofuran core in the target compound may favor interactions with monoamine transporters (e.g., serotonin, dopamine), similar to 5-MAPDB, while the sulfonamide group could introduce antagonistic or modulatory effects at ion channels or enzymes .

Computational and Experimental Insights

Wavefunction Analysis (Multiwfn)

The Multiwfn software enables comparative analysis of electronic properties:

- Lipophilicity (LogP): Predicted LogP values for the target compound (estimated ~2.8) are higher than non-fluorinated analogs (e.g., 5-MAPDB: LogP ~1.9), suggesting improved membrane permeability .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-3,3,3-trifluoropropane-1-sulfonamide, and how can reaction conditions be optimized?

- Methodology : The compound’s sulfonamide group is typically synthesized via sulfonylation of the parent amine (e.g., 1-(2,3-dihydrobenzofuran-5-yl)propan-2-amine) with 3,3,3-trifluoropropane-1-sulfonyl chloride. A base like triethylamine or pyridine is used to neutralize HCl byproducts . Solvent choice (e.g., dichloromethane or THF) and temperature (0–25°C) influence yield. Multi-step protocols, such as those involving inert atmospheres and controlled heating (e.g., 80°C for 48 hours), are critical for intermediates .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

- Methodology :

- NMR : ¹H/¹³C NMR confirms substituent integration and stereochemistry. The trifluoromethyl group (δ ~110–120 ppm in ¹⁹F NMR) and dihydrobenzofuran protons (δ 6.5–7.5 ppm) are key markers .

- X-ray crystallography : Resolves absolute stereochemistry, as demonstrated for structurally related sulfonamides .

- Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ for C₁₄H₁₅F₃NO₃S).

Q. What are the predicted physicochemical properties (e.g., logP, solubility) of this compound, and how reliable are these estimates?

- Methodology : Tools like ACD/Labs Percepta predict logP (~3.2) and aqueous solubility (<1 mg/mL). Experimental validation via HPLC (reverse-phase C18 columns) or shake-flask methods is recommended, as computational models may underestimate fluorinated groups’ lipophilicity .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data for this compound’s stability?

- Methodology : Discrepancies in stability (e.g., hydrolytic or oxidative degradation) require orthogonal assays:

- Accelerated stability studies : Expose the compound to stressors (40°C/75% RH, UV light) and monitor degradation via LC-MS.

- DFT calculations : Compare experimental degradation pathways with computational models (e.g., bond dissociation energies of the sulfonamide group) .

Q. What experimental strategies are recommended to address low yields in stereoselective synthesis?

- Methodology :

- Chiral auxiliaries : Use enantiopure starting materials (e.g., (R)- or (S)-propan-2-amine derivatives) .

- Asymmetric catalysis : Employ palladium or organocatalysts to control dihydrobenzofuran ring formation.

- Purification : Chiral HPLC or crystallization with resolving agents (e.g., tartaric acid) improves enantiomeric excess .

Q. How should researchers design experiments to assess this compound’s metabolic stability in vitro?

- Methodology :

- Liver microsome assays : Incubate with NADPH-regenerating systems (pH 7.4, 37°C) and quantify parent compound depletion via LC-MS/MS.

- CYP inhibition studies : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates.

- Structural modifications : Introduce deuterium at metabolically labile sites (e.g., benzylic positions) to prolong half-life .

Q. What analytical methods can differentiate polymorphic forms of this sulfonamide, and how do they impact bioactivity?

- Methodology :

- DSC/TGA : Identify melting points and thermal stability differences between polymorphs.

- PXRD : Compare diffraction patterns to reference standards.

- Solubility studies : Assess dissolution rates in biorelevant media (FaSSIF/FeSSIF) to correlate polymorphs with bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.